

The Dichotomous Role of c-Abl in Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025



c-Abl's influence on the cell cycle is not monolithic; its function is intricately tied to its subcellular localization, its activation status, and the cellular context.

c-Abl as a Negative Regulator of Cell Growth

A significant body of evidence points to c-Abl as a negative regulator of cell proliferation, a function primarily associated with its nuclear localization.[1] Overexpression of c-Abl can induce cell cycle arrest, particularly in the G1 phase.[1][2] This growth-suppressive activity is functionally similar to that of tumor suppressor genes like p53 and the retinoblastoma protein (Rb).[1][3][4] This cytostatic function is critically dependent on its tyrosine kinase activity and requires its localization to the nucleus.[1][3] Upon DNA damage from agents like ionizing radiation (IR), c-Abl is activated and contributes to the subsequent growth arrest, acting as a crucial transducer of the DNA damage signal to the cell cycle machinery.[5][6][7]

c-Abl as a Positive Regulator of Cell Growth

Contrasting its role as a growth suppressor, c-Abl is also implicated in promoting cell proliferation. Its kinase activity has been observed to increase during the S phase of the cell cycle.[2] Furthermore, c-Abl is activated by mitogenic stimuli, such as platelet-derived growth factor (PDGF), and is involved in the subsequent cytoskeletal rearrangements and mitogenic response, suggesting a role in facilitating the G1/S transition.[2] The oncogenic fusion protein Bcr-Abl, associated with chronic myeloid leukemia (CML), powerfully illustrates this proproliferative capacity by constitutively activating mitogenic pathways and stimulating the G1-to-



S phase transition.[8] Beyond checkpoint control, c-Abl is also physically involved in the later stages of cell division, including the regulation of spindle orientation and cytokinesis.[9][10]

Molecular Mechanisms of c-Abl Regulation and Function

The dual functions of c-Abl are governed by a complex network of interactions, post-translational modifications, and regulated transport between cellular compartments.

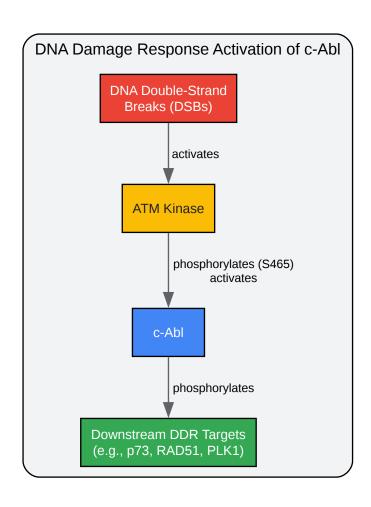
Subcellular Localization: A Determinant of Function

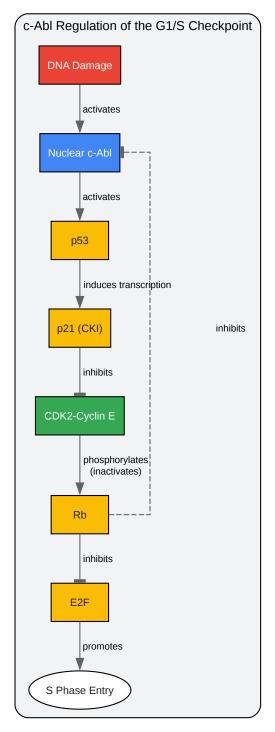
c-Abl contains both nuclear localization signals (NLS) and a nuclear export signal (NES), enabling it to shuttle continuously between the nucleus and the cytoplasm.[3][11] This dynamic localization is a key regulatory mechanism. Nuclear c-Abl is primarily involved in the DNA damage response and cell cycle checkpoint control through interactions with nuclear proteins like p53 and Rb.[3][5] In contrast, cytoplasmic c-Abl engages with signaling pathways originating from growth factor receptors and integrins, and it directly influences the actin cytoskeleton.[9][10][12]

Activation in the DNA Damage Response (DDR)

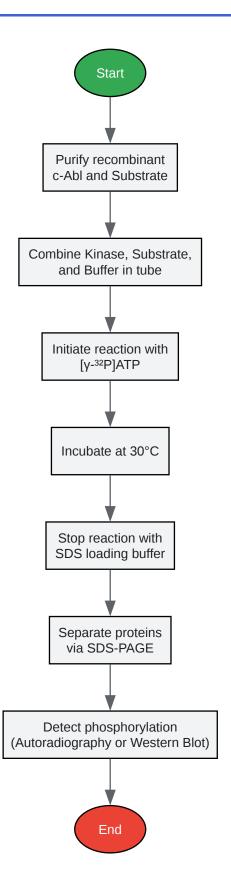
In response to DNA double-strand breaks (DSBs) induced by genotoxic stress, c-Abl is rapidly activated. This activation is a critical event in the DDR signaling cascade. The primary upstream activator of c-Abl in this context is the Ataxia-Telangiectasia Mutated (ATM) kinase.[6] [13] Upon sensing DNA damage, ATM phosphorylates c-Abl on Serine 465, leading to the activation of c-Abl's tyrosine kinase function.[7][14] Activated c-Abl then phosphorylates a host of downstream targets to enforce cell cycle arrest and promote DNA repair or, if the damage is irreparable, apoptosis.[6][13]











Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The nuclear tyrosine kinase c-Abl negatively regulates cell growth PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The cytostatic function of c-Abl is controlled by multiple nuclear localization signals and requires the p53 and Rb tumor suppressor gene products PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cytostatic function of c-Abl is controlled by multiple nuclear localization signals and requires the p53 and Rb tumor suppressor gene products. [escholarship.org]
- 5. Role for c-Abl tyrosine kinase in growth arrest response to DNA damage PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. scispace.com [scispace.com]
- 8. The Bcr-Abl tyrosine kinase activates mitogenic signaling pathways and stimulates G1-to-S phase transition in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Capable ABL: What Is Its Biological Function? PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-Abl Tyrosine Kinase Regulates Cytokinesis of Human Airway Smooth Muscle Cells -PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear-cytoplasmic shuttling of C-ABL tyrosine kinase PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. c-Abl tyrosine kinase in the DNA damage response: cell death and more PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Dichotomous Role of c-Abl in Cell Cycle Progression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389740#understanding-the-function-of-c-abl-in-cell-cycle]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com